Quinoline-2,4-dicarbaldehyde
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Overview
Description
Quinoline-2,4-dicarbaldehyde is a heterocyclic aromatic compound that features a quinoline ring system with aldehyde groups at the 2 and 4 positions. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2,4-dicarbaldehyde can be achieved through several methods. One common approach involves the cyclization of aryl amines with acetylenedicarboxylates using molecular iodine as a catalyst in acetonitrile at 80°C . Another method includes the use of microwave-assisted intramolecular cyclization of substituted pyrimidine carbaldehydes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Quinoline-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-2,4-dicarboxylic acid using oxidizing agents.
Reduction: Formation of quinoline-2,4-dimethanol through reduction with reducing agents.
Substitution: Electrophilic substitution reactions at the quinoline ring, particularly at positions 3 and 5.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-2,4-dicarboxylic acid.
Reduction: Quinoline-2,4-dimethanol.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Quinoline-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoline-2,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, transcription, and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Quinoline-2,4-dicarbaldehyde can be compared with other quinoline derivatives:
Quinoline-2-carbaldehyde: Similar structure but with only one aldehyde group at the 2 position. It exhibits different reactivity and applications.
Quinoline-4-carbaldehyde: Aldehyde group at the 4 position, leading to distinct chemical behavior and uses.
Quinoline-2,4-dicarboxylic acid: Oxidized form of this compound, used in different synthetic and industrial applications.
Uniqueness: this compound’s dual aldehyde functionality at the 2 and 4 positions makes it a versatile intermediate for various chemical transformations and applications, distinguishing it from other quinoline derivatives .
Properties
Molecular Formula |
C11H7NO2 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
quinoline-2,4-dicarbaldehyde |
InChI |
InChI=1S/C11H7NO2/c13-6-8-5-9(7-14)12-11-4-2-1-3-10(8)11/h1-7H |
InChI Key |
HWLOAAFCSVWBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)C=O |
Origin of Product |
United States |
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